molecular formula C13H22O4Si B1589428 Triethoxy(4-methoxyphenyl)silane CAS No. 21130-91-6

Triethoxy(4-methoxyphenyl)silane

Cat. No. B1589428
CAS RN: 21130-91-6
M. Wt: 270.4 g/mol
InChI Key: VIJXFDYNPXVYJQ-UHFFFAOYSA-N
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Description

Triethoxy(4-methoxyphenyl)silane is an organosilicon compound with the linear formula (C2H5O)3SiC6H4OCH3 . It is a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular weight of Triethoxy(4-methoxyphenyl)silane is 270.40 . The molecular formula is (C2H5O)3SiC6H4OCH3 .


Chemical Reactions Analysis

Triethoxy(4-methoxyphenyl)silane is known to be reactive in Pd-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Triethoxy(4-methoxyphenyl)silane is a liquid at room temperature . It has a boiling point of 128°C at 3 mmHg and a density of 1.03 g/mL at 25°C .

Scientific Research Applications

Triethoxy(4-methoxyphenyl)silane is a type of organosilicon compound . While specific applications for this compound are not readily available, organosilicon compounds are generally used in a variety of fields. Here are some potential applications based on the properties of similar compounds:

  • Cross-Coupling Reactions : Triethoxy(4-methoxyphenyl)silane has been shown to be reactive in Pd-catalyzed cross-coupling reactions . This makes it potentially useful in the synthesis of complex organic molecules.

  • Surface Modification : Similar to other triethoxysilanes, this compound could potentially be used for the modification of silica surfaces .

  • Cross-Coupling Reactions : Triethoxy(4-methoxyphenyl)silane has been shown to be reactive in Pd-catalyzed cross-coupling reactions . This makes it potentially useful in the synthesis of complex organic molecules.

  • Surface Modification : Similar to other triethoxysilanes, this compound could potentially be used for the modification of silica surfaces .

properties

IUPAC Name

triethoxy-(4-methoxyphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-10-8-12(14-4)9-11-13/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJXFDYNPXVYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)OC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458070
Record name Triethoxy(4-methoxyphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethoxy(4-methoxyphenyl)silane

CAS RN

21130-91-6
Record name Triethoxy(4-methoxyphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
P Phonglumjiakngam… - IOP Conference Series …, 2023 - iopscience.iop.org
In recent years, photovoltaic devices based on perovskite materials have become one of the energy conversion field's most in study topics. FAPbI 3 stands out among a wide variety of …
Number of citations: 3 iopscience.iop.org
M Moritz - Applied surface science, 2013 - Elsevier
This work describes the application of organo-modified SBA-15 siliceous materials as the carrier for niacinamide. The surface functionalization of SBA-15 by a grafting strategy with …
Number of citations: 38 www.sciencedirect.com
J Jang, GCE Raja, JH Lee, Y Son, J Kim, S Lee - Tetrahedron Letters, 2016 - Elsevier
A decarboxylative coupling reaction for alkynyl carboxylic acids and arylsiloxanes was developed using a palladium catalyst. This method provided the desired coupled products in …
Number of citations: 15 www.sciencedirect.com
J Yu, J Liu, G Shi, C Shao, Y Zhang - Angewandte Chemie, 2015 - Wiley Online Library
The first cross‐coupling reaction between aryl silanes and aryl boronic acids is described. This transformation represents one of the very few examples of coupling reactions between …
Number of citations: 33 onlinelibrary.wiley.com
S Zhao, B Liu, BB Zhan, WD Zhang, BF Shi - Organic letters, 2016 - ACS Publications
Ni(II)-catalyzed ortho-arylation of aromatic and heteroaromatic carboxamides with triethoxy(aryl)silanes assisted by a removable bidentate auxiliary is reported. This transformation …
Number of citations: 71 pubs.acs.org
SK Gurung, S Thapa, B Shrestha, R Giri - Synthesis, 2014 - thieme-connect.com
Copper(I)-catalyzed coupling of aryl- and heteroaryltriethoxysilanes with aryl and heteroaryl iodides is described. The transformation also proceeds with activated aryl bromides, but in …
Number of citations: 17 www.thieme-connect.com
H Fan, Y Shang, W Su - European Journal of Organic Chemistry, 2014 - Wiley Online Library
The palladium‐catalyzed direct arylation of polyfluoroarenes with organosilicon reagents was achieved by establishing general reaction conditions. This protocol was compatible with a …
R Martinez, IM Pastor, M Yus - European Journal of Organic …, 2014 - Wiley Online Library
A variety of hydroxy‐ and amino‐functionalized imidazoles were prepared from 1‐methyl‐ and 1‐(diethoxymethyl)imidazole by means of isoprene‐mediated lithiation followed by …
I Penafiel, IM Pastor, M Yus, MA Esteruelas, M Olivan… - 2011 - Wiley Online Library
Palladium acetate reacts with 1‐benzyl‐3‐(2‐hydroxy‐2‐phenylethyl)‐1H‐imidazolium chloride to give the corresponding bis(carbene)palladium(II) complex 5 [(NHC) 2 PdCl 2 ] by …
GC Edwin Raja, FM Irudayanathan… - The Journal of …, 2016 - ACS Publications
A Ni catalytic system was developed for the decarboxylative coupling reaction of alkynyl carboxylic acids with organosilanes. Ni(acac) 2 and 1,10-phenanthroline showed the best result …
Number of citations: 46 pubs.acs.org

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